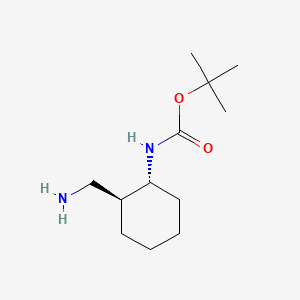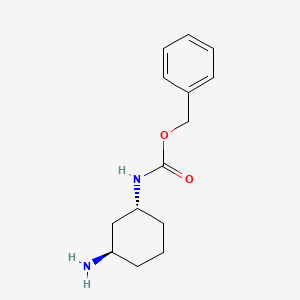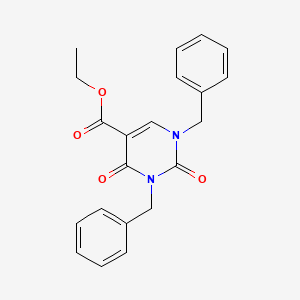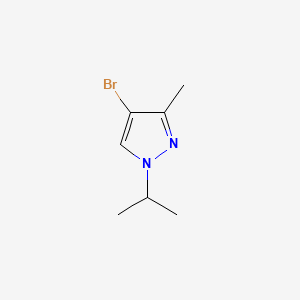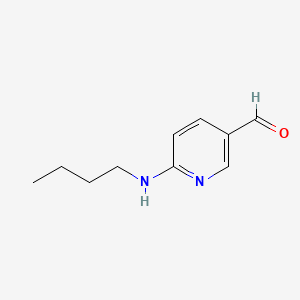
6-(Butylamino)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Butylamino)nicotinaldehyde is a chemical compound with the molecular formula C10H14N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 6-(Butylamino)nicotinaldehyde consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 178.231 Da .Aplicaciones Científicas De Investigación
Application in Cancer Research
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
“6-(Butylamino)nicotinaldehyde” is used as a novel precursor of NAD biosynthesis in leukemia cells . It has been found to abrogate the anti-cancer activity of an NAD-lowering agent in leukemia .
Methods of Application
The method of application involves supplementing leukemia cells with “6-(Butylamino)nicotinaldehyde”. This supplementation replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 .
Results or Outcomes
The results show that “6-(Butylamino)nicotinaldehyde” prevents APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion in leukemia cells .
Application in Biochemical Characterization
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
“6-(Butylamino)nicotinaldehyde” is used in the biochemical characterization of a new nicotinamidase from an unclassified bacterium thriving in a geothermal water stream microbial mat community .
Methods of Application
The method of application involves using “6-(Butylamino)nicotinaldehyde” as a substrate for the new nicotinamidase .
Results or Outcomes
The results show that the new nicotinamidase has a high catalytic efficiency not only toward nicotinamide, but also toward other nicotinamide analogs .
Application in Structural Analysis
Specific Scientific Field
This application falls under the field of Structural Analysis .
Summary of the Application
“6-(Butylamino)nicotinaldehyde” is used in the structural, energetic and vibrational properties analysis of monosubstituted pyridines .
Methods of Application
The method of application involves recording the Fourier transform infrared, Fourier transform Raman and UV–visible spectra of “6-(Butylamino)nicotinaldehyde” at various frequencies .
Results or Outcomes
The results show that the structure parameters, IR, Raman and UV–Vis spectra exhibited good agreement between the theoretical and experimental parameters .
Application in Organic Compound Production
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“6-(Butylamino)nicotinaldehyde” is used in the production of organic compounds .
Methods of Application
The method of application involves producing “6-(Butylamino)nicotinaldehyde” from nicotinonitrile .
Results or Outcomes
The results show that “6-(Butylamino)nicotinaldehyde” can be routinely available commercially .
Application in Vibrational Properties Analysis
Specific Scientific Field
This application falls under the field of Vibrational Properties Analysis .
Results or Outcomes
Application in Enzyme Characterization
Specific Scientific Field
This application falls under the field of Enzyme Characterization .
Safety And Hazards
Propiedades
IUPAC Name |
6-(butylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-6-11-10-5-4-9(8-13)7-12-10/h4-5,7-8H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQVXVCCKYTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857015 |
Source


|
| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butylamino)nicotinaldehyde | |
CAS RN |
1292369-52-8 |
Source


|
| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
